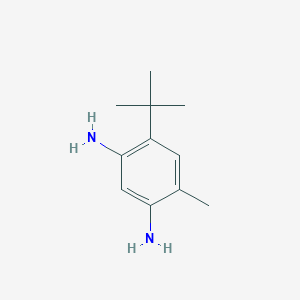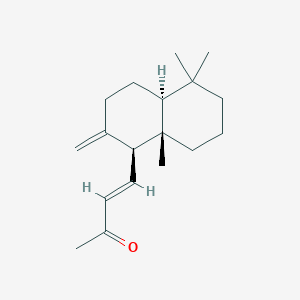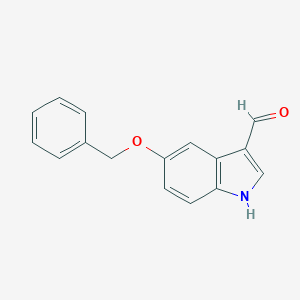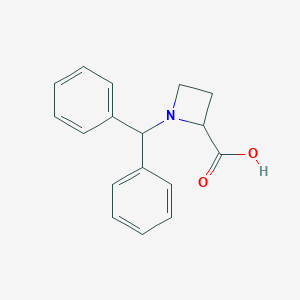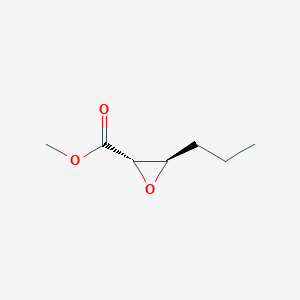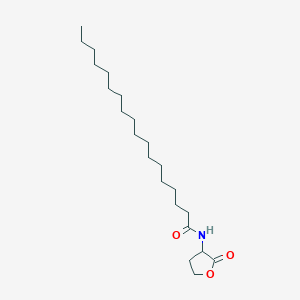
N-オクタデカンオイル-L-ホモセリンラクトン
概要
説明
N-オクタデカンオイル-L-ホモセリンラクトン (C18-HSL) は、N-アシル化ホモセリンラクトン (AHLs) と呼ばれる一群の分子に属します。 これらのAHLsは、細菌のクオラムセンシングシステムにおけるシグナル伝達分子として機能します 。クオラムセンシングは、細胞密度の増加に応答して遺伝子発現を調節し、バイオフィルム形成や毒性因子の産生などの表現型に影響を与えます。
2. 製法
C18-HSLは、化学合成や酵素法を含むさまざまな経路で合成できます。以下に重要な点をいくつか示します。
-
化学合成: : 合成経路には、脂肪酸(オクタデカン酸)とホモセリンラクトンのカップリングが含まれます。反応は通常、穏やかな条件下で行われ、C18-HSLが得られます。
-
酵素合成: : 自然界では、細菌はAHLシンターゼと呼ばれる酵素(例:Sinorhizobium melilotiのSinI)を使用してC18-HSLを生成します。これらの酵素は、オクタデカン酸によるホモセリンラクトンのアシル化を触媒します。
科学的研究の応用
C18-HSLは、さまざまな分野で応用されています。
微生物学: 細菌のコミュニケーション、バイオフィルム形成、毒性を研究します。
バイオテクノロジー: クオラムセンシングを阻害することで、抗菌戦略を開発します。
医学: 感染症や免疫応答における役割を調査します。
作用機序
C18-HSLは、転写調節因子(例:LuxRファミリータンパク質)に結合することにより、シグナル伝達分子として機能します。この結合は遺伝子発現に影響を与え、細菌の行動と表現型に影響を与えます。
6. 類似化合物の比較
C18-HSLは、長いアシル側鎖を持つため、ユニークです。他のAHLs(例:C4-HSL、C12-HSL)は、アシル長と官能基が異なります。C18-HSLの疎水性と特定の相互作用は、それを際立たせています。
生化学分析
Biochemical Properties
These AHLs interact with various enzymes and proteins, particularly the LuxR family of transcriptional regulators . The differences in acyl length, C3 substitution, and the presence or absence of one or more carbon-carbon double bonds in the fatty acid chain confer signal specificity through the affinity of these regulators .
Cellular Effects
The effects of N-octadecanoyl-L-Homoserine lactone on cells are primarily related to its role in quorum sensing . It influences cell function by controlling gene expression in response to increased cell density . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-octadecanoyl-L-Homoserine lactone exerts its effects at the molecular level through the production, release, and detection of this small diffusible signaling molecule . It can bind to transcriptional regulators of the LuxR family, influencing their activity and thereby controlling gene expression .
Temporal Effects in Laboratory Settings
It is known that long-chain N-acyl homoserine lactones like N-octadecanoyl-L-Homoserine lactone can be exported from cells by efflux pumps, or transported between communicating cells by extracellular outer membrane vesicles .
Metabolic Pathways
N-octadecanoyl-L-Homoserine lactone is involved in the quorum sensing regulatory system . It is produced by the LuxI AHL synthase homolog SinI, and its production, release, and detection are key steps in this system .
Transport and Distribution
N-octadecanoyl-L-Homoserine lactone tends to localize in the relatively lipophilic environment of bacterial cells and cannot diffuse freely across the cell membrane . It can be exported from cells by efflux pumps, or transported between communicating cells by extracellular outer membrane vesicles .
Subcellular Localization
The subcellular localization of N-octadecanoyl-L-Homoserine lactone is primarily within the bacterial cell, due to its lipophilic nature
準備方法
C18-HSL can be synthesized through various routes, including chemical synthesis and enzymatic methods. Here are some key points:
-
Chemical Synthesis: : The synthetic route involves coupling a fatty acid (octadecanoic acid) with homoserine lactone. The reaction typically occurs under mild conditions, yielding C18-HSL.
-
Enzymatic Synthesis: : In nature, bacteria produce C18-HSL using enzymes called AHL synthases (e.g., SinI in Sinorhizobium meliloti). These enzymes catalyze the acylation of homoserine lactone with octadecanoic acid.
化学反応の分析
C18-HSLは、さまざまな反応を起こすことができます。
加水分解: C18-HSLは、ホモセリンラクトンとオクタデカン酸を放出して加水分解することができます。
酸化/還元: 状況に応じて、C18-HSLは酸化反応または還元反応を起こす可能性があります。
置換: アシル鎖は、置換反応によって修飾することができます。
一般的な試薬や条件は、特定の反応によって異なります。主な生成物には、加水分解された形態と修飾されたAHL誘導体が含まれます。
類似化合物との比較
C18-HSL is unique due to its long acyl side chain. Other AHLs (e.g., C4-HSL, C12-HSL) differ in acyl length and functional groups. C18-HSL’s hydrophobic nature and specific interactions set it apart.
特性
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h20H,2-19H2,1H3,(H,23,24)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMDJDYXARRSKB-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479050-96-9 | |
| Record name | N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479050-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


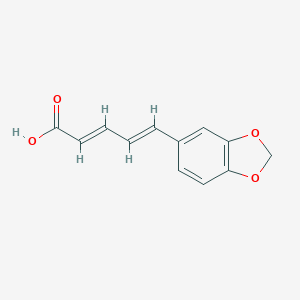
![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)


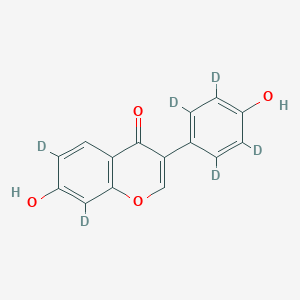
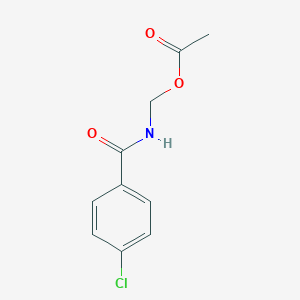
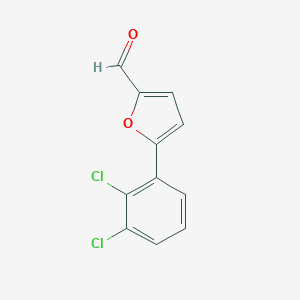
![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)

